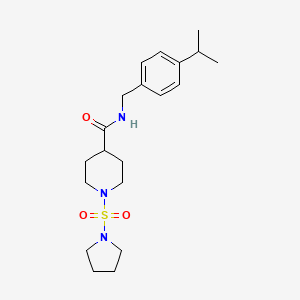![molecular formula C21H23NO4S3 B2856560 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 896341-47-2](/img/structure/B2856560.png)
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide likely involves multiple steps, including:
Formation of the sulfonamide group: This can be achieved by reacting an amine with a sulfonyl chloride under basic conditions.
Introduction of the thiophene group: This might involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the main structure.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for similar activities or as a scaffold for drug development.
Medicine
Potential medicinal applications might include the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of advanced materials, such as polymers or coatings, due to their stability and functional group diversity.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets like enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially acting as an antibacterial agent.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with known antibacterial properties.
Thiophene derivatives: Compounds containing the thiophene ring, often studied for their electronic properties.
Benzene derivatives: Various substituted benzenes used in different chemical and industrial applications.
特性
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-15-12-16(2)21(17(3)13-15)29(25,26)22-14-20(19-10-7-11-27-19)28(23,24)18-8-5-4-6-9-18/h4-13,20,22H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGELOYKAYKCJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856479.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone](/img/structure/B2856482.png)


![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2856487.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2856489.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2856490.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-3-carboxamide](/img/structure/B2856493.png)


![1-[7-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2856500.png)
